molecular formula C20H20FN5O2S B2666813 N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 1251618-47-9

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2666813
CAS No.: 1251618-47-9
M. Wt: 413.47
InChI Key: GCZQYYSQSVWSFD-UHFFFAOYSA-N
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Description

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide is a synthetic compound with interesting and diverse properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide generally involves multi-step procedures. The initial step usually includes the formation of the 1,2,3-triazole ring via the Huisgen cycloaddition reaction between an azide and an alkyne. The subsequent steps include the acylation of piperidine, followed by coupling with a thiophene-2-carboxamide.

Common reaction conditions involve:

  • Use of Cu(I) catalysts in the cycloaddition step

  • Organic solvents like DMF or DMSO

  • Mild to moderate temperatures to maintain functional group integrity

Industrial Production Methods

While industrial methods are typically scaled-up versions of laboratory synthesis, these processes often involve optimization steps to improve yield and purity. High-throughput reactors, automation, and continuous flow chemistry are employed to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide can participate in a variety of chemical reactions:

  • Oxidation: : Conversion of functional groups to oxides

  • Reduction: : Reduction of carbonyl groups to alcohols

  • Substitution: : Nucleophilic or electrophilic substitution at reactive sites

Common Reagents and Conditions

  • Oxidation: : KMnO₄ or CrO₃ under acidic conditions

  • Reduction: : NaBH₄ or LiAlH₄ in dry ether or THF

  • Substitution: : Halogenation reagents such as NBS or electrophiles like acyl chlorides

Major Products Formed

Depending on the reaction, products can include:

  • Oxides or alcohols from oxidation or reduction reactions

  • Substituted derivatives when undergoing nucleophilic or electrophilic substitutions

Scientific Research Applications

Chemistry

In chemistry, this compound is utilized as a building block for designing novel molecules with specific reactivity patterns

Biology

In biological studies, the compound's interactions with various proteins and enzymes are investigated, contributing to the understanding of biochemical pathways and processes.

Medicine

The compound has potential pharmacological applications. Its unique structure allows for the modulation of biological targets, and it is explored as a lead compound in drug discovery programs aiming to develop novel therapeutics.

Industry

In the industry, particularly in the development of advanced materials, this compound is used to enhance the properties of polymers and other materials, making them suitable for specialized applications.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, typically proteins, enzymes, or receptors. Its mechanism of action often involves:

  • Binding to active sites or allosteric sites on proteins

  • Modulating the activity of enzymes

  • Altering signaling pathways

By targeting these molecular mechanisms, the compound can influence various biological processes, making it valuable in therapeutic development.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

  • N-(1-(1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

  • N-(1-(1-(4-bromophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide

Uniqueness

What sets N-(1-(1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)thiophene-2-carboxamide apart from its analogs is its specific functional groups, which confer unique reactivity and biological activity. The presence of a fluoro group can significantly affect the molecule's electronic properties and interactions with biological targets, offering potential advantages in drug design.

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Properties

IUPAC Name

N-[1-[1-(4-fluoro-3-methylphenyl)triazole-4-carbonyl]piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-13-11-15(4-5-16(13)21)26-12-17(23-24-26)20(28)25-8-6-14(7-9-25)22-19(27)18-3-2-10-29-18/h2-5,10-12,14H,6-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQYYSQSVWSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(N=N2)C(=O)N3CCC(CC3)NC(=O)C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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